molecular formula C25H31N5O6 B12487834 Methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(morpholin-4-yl)-3-nitrophenyl]carbonyl}amino)benzoate

Cat. No.: B12487834
M. Wt: 497.5 g/mol
InChI Key: FDXVRGHIJYBJBB-UHFFFAOYSA-N
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Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine, morpholine, and nitrobenzamide groups, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-ethylpiperazine and morpholine derivatives. These intermediates are then subjected to nitration, amidation, and esterification reactions under controlled conditions to form the final product. Common reagents used in these reactions include nitric acid, acetic anhydride, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The piperazine and morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)methyl]dehydrozingerone
  • 5-(Morpholin-4-ylmethyl)dehydrozingerone
  • N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Uniqueness

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-[4-(MORPHOLIN-4-YL)-3-NITROBENZAMIDO]BENZOATE stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H31N5O6

Molecular Weight

497.5 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C25H31N5O6/c1-3-27-8-10-28(11-9-27)21-6-5-19(25(32)35-2)16-20(21)26-24(31)18-4-7-22(23(17-18)30(33)34)29-12-14-36-15-13-29/h4-7,16-17H,3,8-15H2,1-2H3,(H,26,31)

InChI Key

FDXVRGHIJYBJBB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]

Origin of Product

United States

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